molecular formula C14H12O3 B7881930 Desmethoxyyangonin CAS No. 26531-51-1

Desmethoxyyangonin

Cat. No.: B7881930
CAS No.: 26531-51-1
M. Wt: 228.24 g/mol
InChI Key: DKKJNZYHGRUXBS-BQYQJAHWSA-N
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Description

Desmethoxyyangonin is one of the six primary kavalactones found in the kava plant (Piper methysticum). This compound is known for its various pharmacological activities, including its effects on the central nervous system. This compound is structurally similar to yangonin but lacks a methoxy group at the C4 position, which may influence its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desmethoxyyangonin can be synthesized through several chemical routes. One common method involves the extraction of kavalactones from the rhizomes of the kava plant using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from kava plant rhizomes. The process includes grinding the rhizomes, followed by solvent extraction and purification using techniques like high-performance liquid chromatography (HPLC) to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Desmethoxyyangonin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives .

Mechanism of Action

Desmethoxyyangonin exerts its effects primarily through modulation of the GABAergic system. It acts as a positive allosteric modulator of GABA-A receptors, enhancing GABAergic neurotransmission. Additionally, this compound is a reversible inhibitor of monoamine oxidase B (MAO-B), which may contribute to its anxiolytic and neuroprotective effects . The compound also influences dopamine levels in the nucleus accumbens, which may be responsible for its attention-promoting effects .

Comparison with Similar Compounds

Uniqueness of Desmethoxyyangonin: this compound is unique due to its specific structural features and its ability to modulate both GABAergic and dopaminergic systems. Its lack of a methoxy group at the C4 position differentiates it from yangonin and may influence its binding affinities and pharmacological effects .

Properties

IUPAC Name

4-methoxy-6-[(E)-2-phenylethenyl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKJNZYHGRUXBS-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(=C1)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)OC(=C1)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4033390
Record name Desmethoxyyangonin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034270
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

15345-89-8, 1952-41-6, 26531-51-1
Record name Desmethoxyyangonin
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Record name 5,6-Dehydrokawain
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Record name Desmethoxyyangonin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015345898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC112161
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Record name Desmethoxyyangonin
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Record name DEMETHOXYYANGONIN
Source FDA Global Substance Registration System (GSRS)
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Record name 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034270
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

138 - 140 °C
Record name 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034270
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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